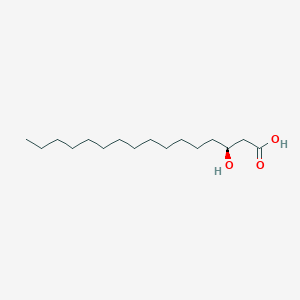
Lithium-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium-7 is a primordial nuclide that was largely created during the Big Bang. A smaller percentage comes from the spallation of other nuclides under the influence of cosmic rays . Earth’s Lithium deposits are made up of two isotopes: Lithium-7, with an average of 95.15%, makes up the much larger proportion .
Synthesis Analysis
A novel Lithium-7 quantitative NMR (qNMR) method to analyze lithium was developed to determine the lithium content in real brine samples using benchtop NMR instruments . The method was validated, and limits of detection and quantification of 40 and 100 ppm, respectively, were determined .
Molecular Structure Analysis
Lithium-7 is a stable isotope of the chemical element Lithium, which, in addition to the element-specific 3 protons, has 4 neutrons in the atomic nucleus, resulting in the mass number 7 . The NMR spectroscopy of lithium is based on two different quadrupolar nuclei, of which Lithium-7 (95.15%) is much more common in natural samples than the nuclide lithium-6 .
Chemical Reactions Analysis
Lithium-7 qNMR as a method to quantify lithium content in brines using benchtop NMR . For each LLZOM reaction with Li metal, all possible product phases, including ternary compounds (Li–O–Zr, Li–O–M, La–Zr–O, La–M–O), binary compounds (Li–O, Zr–O, La–O, M–O, Zr–M), and simple substances (Zr, M) are considered .
Physical And Chemical Properties Analysis
Lithium is the lightest metal, which occurs in several hard rock types, notably spodumene, and in brines, hence it is often mined in salt lakes, particularly in South America . Lithium has two stable isotopes, Li-6 and Li-7, the latter being 92.5% in nature (hence relative atomic mass of natural lithium of 6.94) .
Applications De Recherche Scientifique
Lithium-7 in Magnetic Resonance Imaging
Lithium-7 has been utilized in advanced magnetic resonance imaging (MRI) studies. A notable application is in the study of bipolar disorder, where lithium-7 MRI at 7T technology was used to examine the distribution of lithium in the brain. This approach provided insights into the heterogeneity of brain lithium distribution and its correlation with plasma concentrations, specifically highlighting significant accumulation in the left hippocampus, a region crucial for emotion processing and regulation (Stout et al., 2020).
Lithium Chloride's Role in Cancer Research
Research on lithium chloride, a compound of lithium, has explored its impact on cancer cells. A study on human breast cancer cells (MCF-7) demonstrated that lithium chloride exerts a biphasic dose-dependent effect. At lower concentrations, it promoted cell survival by regulating apoptosis-related proteins, while at higher concentrations, it induced apoptosis (Suganthi et al., 2012).
Lithium-Induced Oxidative Damage and Inflammation
Lithium's impact on oxidative stress and inflammation has been examined, particularly in the context of its cardio-toxic side effects. A study found that lithium induces oxidative damage and inflammation in the rat heart. Interestingly, grape seed and skin extract was observed to mitigate these effects, especially at lower therapeutic doses of lithium (Mezni et al., 2017).
Lithium's Neuroprotective Effects
Several studies have focused on lithium's neuroprotective properties. Chronic lithium treatment has been found to protect neurons in the central nervous system against excitotoxicity, an effect attributed to the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx (Nonaka et al., 1998). Additionally, lithium's role in neurodegenerative disorders like Alzheimer's disease and its potential neurotoxic or neuroprotective long-term consequences have been a subject of extensive research (Fountoulakis et al., 2008).
Lithium in Cardiovascular Research
Studies have also investigated lithium's impact on cardiovascular health. For example, research on the cardiohemodynamic and electrophysiological effects of lithium carbonate in dogs showed that it may inhibit Na+ and K+ channels, potentially explaining its arrhythmogenic effects and other electrocardiographic changes observed clinically (Goto et al., 2018).
Mécanisme D'action
Safety and Hazards
Lithium-ion batteries are the most widespread portable energy storage solution, but there are growing concerns regarding their safety . It is recommended to remove lithium-powered devices and batteries from chargers when they are fully charged, store devices and batteries in fire-resistant containers and in cool, dry locations .
Orientations Futures
Propriétés
IUPAC Name |
lithium-7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.01600343 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13982-05-3 |
Source


|
| Record name | 13982-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)
![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)


![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
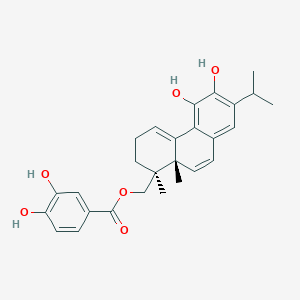
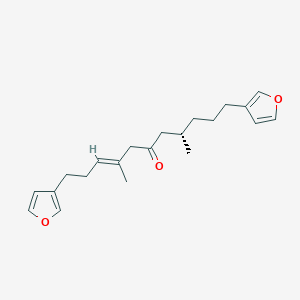
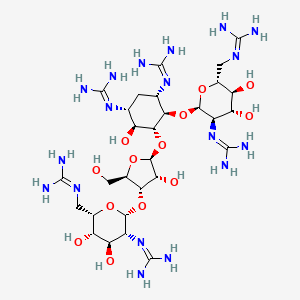
![(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1249476.png)

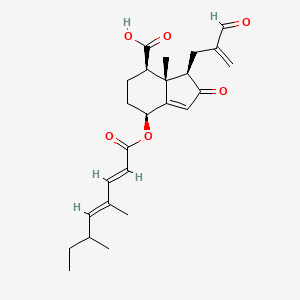
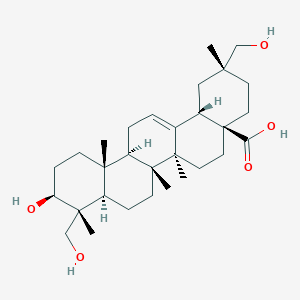
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
